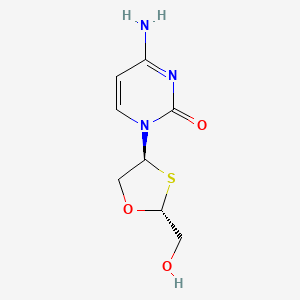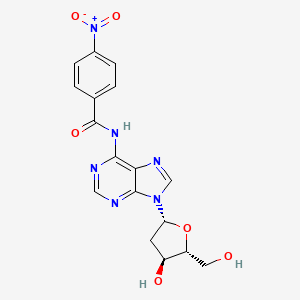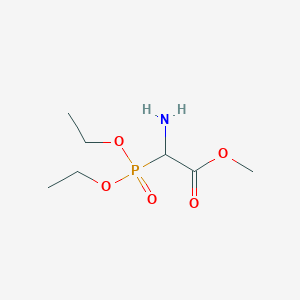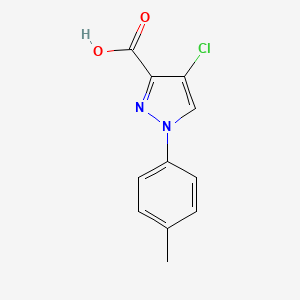
trans-2'-Deoxy-3'-oxa-4'-thiocytidine (Apricitabine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a thiol to form the oxathiolane ring.
Attachment of the Pyrimidine Base: The pyrimidine base is then attached to the oxathiolane ring through a glycosylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the oxathiolane ring or the pyrimidine base.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions may produce various functionalized analogs.
Applications De Recherche Scientifique
rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: has several scientific research applications, including:
Antiviral Research: As a nucleoside analog, it can inhibit viral replication by incorporating into viral DNA or RNA.
Cancer Research: It can act as an antimetabolite, interfering with DNA synthesis in rapidly dividing cancer cells.
Biochemical Studies: It is used to study enzyme-substrate interactions and nucleic acid metabolism.
Mécanisme D'action
The mechanism of action of rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids. This incorporation can lead to chain termination or faulty base pairing, ultimately inhibiting DNA or RNA synthesis. The compound targets viral polymerases or cellular enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zidovudine: Another nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog used in cancer treatment.
Lamivudine: A nucleoside analog with antiviral properties.
Uniqueness
rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: is unique due to its specific oxathiolane ring structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C8H11N3O3S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 |
Clé InChI |
RYMCFYKJDVMSIR-NKWVEPMBSA-N |
SMILES isomérique |
C1[C@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N |
SMILES canonique |
C1C(SC(O1)CO)N2C=CC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)







![(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12936785.png)
![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)
![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)
